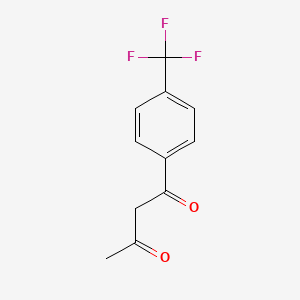

1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione

Description

Chemical Identification and Nomenclature

This compound represents a specific member of the fluorinated β-diketone family, characterized by its distinctive molecular architecture and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 258346-69-9 and possesses the molecular formula C₁₁H₉F₃O₂ with a molecular weight of 230.18 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 1-[4-(trifluoromethyl)phenyl]butane-1,3-dione, which accurately reflects its structural composition featuring a butane-1,3-dione backbone connected to a para-trifluoromethyl-substituted benzene ring.

The compound exhibits multiple synonymous names throughout the chemical literature, including 1-(4-Trifluoromethylphenyl)butane-1,3-dione, 1-[4-(trifluoromethyl)phenyl]-1,3-butanedione, and 1,3-Butanedione,1-[4-(trifluoromethyl)phenyl]-. These nomenclature variations reflect different naming conventions employed across various chemical databases and research publications. The Simplified Molecular Input Line Entry System representation is documented as CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F, providing a standardized linear notation for computational chemistry applications.

The structural characterization includes specific computed descriptors that facilitate database searches and computational modeling. The International Chemical Identifier string is InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3, while the corresponding International Chemical Identifier Key is DLIOGFQTFUVFFB-UHFFFAOYSA-N. These identifiers serve as unique fingerprints for the compound across global chemical databases and research platforms.

Historical Context in β-Diketone Research

The development of fluorinated β-diketones emerged as a significant advancement in coordination chemistry during the mid-20th century, with researchers recognizing the superior properties of fluorine-containing analogues compared to their conventional counterparts. β-Diketone compounds, whose simplest and most widely known member is pentane-2,4-dione, have attracted considerable scientific attention due to their distinctive structural features, particularly the presence of two carbonyl groups separated by a single carbon atom. The equilibrium in β-diketones is strongly shifted towards the enol form due to the formation of a distinct resonance structure as a six-membered ring, creating a stable chelating environment for metal coordination.

Fluorine-containing β-diketones are superior in many instances regarding their useful properties compared to their non-fluorinated analogues, particularly in extraction applications, gas-liquid chromatography of chelates, and biological activity. The systematic investigation of polyfluorinated β-diketones began gaining momentum in the 1960s, with extensive data concerning synthesis, chemistry, and possible applications accumulating throughout subsequent decades. These compounds demonstrated enhanced thermal stability, improved extraction coefficients for lanthanide elements, and unique electronic properties that made them valuable in both analytical and synthetic applications.

The Claisen condensation emerged as the primary synthetic method for preparing fluorinated β-diketones, with sodium hydride and sodium methoxide serving as the most frequently employed condensing agents. Researchers developed sophisticated approaches to functionalized ligands incorporating the β-dicarbonyl fragment and fluorinated groups, enabling the synthesis of complex heterometallic architectures. The condensation typically proceeds between fluorine-containing esters and methyl ketones bearing aryl, hetaryl substituents, or functional groups, providing access to diverse structural motifs.

Research into trifluoromethylated β-diketones with bulky substituents bearing methoxy groups involved multi-stage synthetic approaches, demonstrating the evolution of synthetic methodologies in this field. The development of more convenient synthetic routes, including the use of commercially available starting materials such as 2,3-butanedione, represented significant advances in accessibility and practical application. These methodological improvements enabled broader investigation of structure-property relationships and expanded the scope of potential applications.

Significance of Trifluoromethyl Substitution in Aromatic Systems

The incorporation of trifluoromethyl groups into aromatic compounds fundamentally alters their electronic properties, creating compounds with enhanced stability, unique reactivity patterns, and improved performance characteristics across diverse applications. The trifluoromethyl group is characterized as robust, hydrophobic, and strongly electron-withdrawing, significantly affecting the electronic properties of compounds in ways that are crucial for various chemical and biological applications. This substitution pattern influences both the thermodynamic stability and kinetic behavior of the resulting molecules, making trifluoromethyl-substituted aromatics valuable synthetic targets.

The introduction of trifluoromethyl groups into aromatic systems represents a fundamental strategy for modulating molecular properties in pharmaceutical, agrochemical, and materials science applications. A wide range of molecules bearing trifluoromethyl groups have played crucial roles in organic synthesis of various compounds, with the trifluoromethyl substituent serving as both a directing group and a property-modifying element. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent functional groups, often enhancing the stability of metal chelates and improving extraction efficiency in analytical applications.

The development of synthetic methods to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds has attracted considerable interest, as compounds bearing trifluoromethyl substituents often possess improved physical and chemical properties. Various synthetic approaches have been developed to accomplish trifluoromethylation, including cross-coupling reactions, radical processes, and condensation methodologies. These methods have enabled the preparation of diverse trifluoromethyl-substituted aromatic compounds with tailored properties for specific applications.

The influence of trifluoromethyl substitution extends beyond simple electronic effects to encompass conformational preferences, intermolecular interactions, and supramolecular assembly patterns. In the context of β-diketone chemistry, trifluoromethyl substitution on the aromatic ring enhances the chelating ability of the β-dicarbonyl system while simultaneously improving the solubility characteristics in non-polar solvents. This combination of properties makes trifluoromethyl-substituted β-diketones particularly valuable for applications requiring both strong metal coordination and favorable solubility profiles.

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIOGFQTFUVFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586349 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258346-69-9 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of a series of nno ketoimines. Ketoimines are often used as ligands in coordination chemistry and can interact with various biological targets.

Mode of Action

It’s known that it can participate in Schiff base condensation reactions to form NNO ketoimines. This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of nno ketoimines, it may influence pathways where these compounds play a role.

Activité Biologique

1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, with the molecular formula C₁₁H₉F₃O₂ and a molecular weight of 230.18 g/mol, is a compound characterized by its trifluoromethyl group attached to a phenyl ring, linked to a butane-1,3-dione moiety. This unique structure enhances its solubility and biological activity, prompting investigations into its pharmacological potential.

The compound's structure contributes to its significant biological activity. The trifluoromethyl group is known for enhancing lipophilicity and biological interactions, making it a valuable candidate in drug discovery and development.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

- Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives of this compound exhibit high to moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 µg/mL to 64 µg/mL depending on the specific derivative and bacterial strain tested .

- Anticancer Potential : In vitro studies suggest that this compound may possess anticancer properties. It has been evaluated against human cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer), demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) analyses reveal that modifications in the chemical structure can enhance its antitumor efficacy.

- Mechanism of Action : The mechanism involves interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity and stability, which is crucial for its role as an inhibitor or activator in biochemical pathways.

Comparison of Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 2-64 | MRSA |

| Cu(II) Complex of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 4 | Staphylococcus aureus |

| Cu(II) Complex of 3-bromophenylthiourea | 2 | Staphylococcus aureus |

Anticancer Activity Against Cell Lines

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various metal complexes derived from this compound against MRSA. The results indicated that certain complexes exhibited significantly lower MIC values compared to standard antibiotics, suggesting enhanced efficacy due to metal coordination .

- Anticancer Research : In vitro assays were performed on cancer cell lines where the compound showed potent cytotoxicity. The study highlighted that the presence of the trifluoromethyl group contributed to increased activity against cisplatin-resistant ovarian cancer cells .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds. It is particularly useful in the following areas:

- Synthesis of Pharmaceuticals : 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione is involved in the preparation of key intermediates for drugs such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis . The compound's structure allows for modifications that lead to biologically active derivatives.

- Ketoimine Synthesis : It has been utilized in the synthesis of NNO ketoimines through Schiff base condensation reactions. These ketoimines are important intermediates in organic synthesis and have applications in medicinal chemistry and material science.

The biological activity of this compound has been explored for its potential pharmacological effects:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess similar properties.

- Interaction Studies : Studies have focused on understanding how this compound interacts with biological systems, which is crucial for predicting its behavior and potential therapeutic uses.

Material Science

In material science, this compound is being investigated for its potential applications in developing sensors and other functional materials:

- Sensor Development : The compound's unique chemical properties make it suitable for use in sensors that detect various substances due to its ability to form complexes with different analytes.

Several studies have documented the applications and synthesis methods of this compound:

- A study highlighted its role as an intermediate in synthesizing NNO ketoimines with potential applications in drug development.

- Another investigation focused on its use in chelate extraction processes for trivalent lanthanides, showcasing its utility in catalysis and biomedicine.

Méthodes De Préparation

Multi-Step Synthesis via Ethyl Trifluoroacetate and Friedel-Crafts Acylation

This method is the most documented and industrially relevant approach to synthesizing 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, involving three main stages:

Step a: Formation of Ethyl 4,4,4-trifluoro-3-oxo-butanoate

- React ethyl trifluoroacetate with ethyl acetate in the presence of a base (e.g., sodium hydride or triethylamine).

- Ethyl acetate acts both as a reactant and solvent, simplifying the process and improving cost efficiency.

- The reaction is typically conducted under reflux at approximately 110°C for around 8 hours.

- The molar ratio of ethyl acetate to ethyl trifluoroacetate is optimized around 5 to 10 times by weight, preferably 7 to 8 times for better yield.

Step b: Conversion to 4,4,4-trifluoro-3-oxo butanoic acid

- The product from step a is reacted with a hydrogen donor under acidic catalysis to reduce the ester to the corresponding acid.

- Acid catalysts facilitate the reaction, ensuring efficient conversion.

Step c: Formation of this compound via Friedel-Crafts Acylation

- The acid from step b is converted to the corresponding acid chloride using thionyl chloride.

- The acid chloride is then reacted with 4-(trifluoromethyl)benzene (or 4-methylphenyl derivatives) in the presence of aluminum chloride as a Lewis acid catalyst.

- The Friedel-Crafts acylation is carried out in toluene under reflux conditions (approximately 110°C) for 8 hours.

- After reaction completion, the mixture is washed with water, dried, and concentrated to yield the target diketone as a brown oil or crystalline solid.

- Reported yields for this final step are high, around 93.2%.

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| a | Ethyl trifluoroacetate + Ethyl acetate + Base (reflux 110°C, 8h) | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | ~93 | Ethyl acetate acts as solvent and reactant |

| b | Hydrogen donor + Acid catalyst | 4,4,4-trifluoro-3-oxo butanoic acid | Not specified | Acid-catalyzed reduction |

| c | Thionyl chloride + AlCl3 + Toluene (reflux 110°C, 8h) | This compound | 93.2 | Friedel-Crafts acylation step |

This method is well-established and provides an economical and scalable route to the compound, suitable for pharmaceutical intermediate synthesis.

Base-Catalyzed Condensation of 4-Methylacetophenone with Ethyl Trifluoroacetate

An alternative preparation involves direct condensation of 4-methylacetophenone with ethyl trifluoroacetate under basic conditions:

- The reaction is typically performed in anhydrous tetrahydrofuran (THF) using bases such as sodium hydride or triethylamine to generate the enolate intermediate.

- The reaction temperature is maintained between 0°C and 25°C to minimize decomposition and side reactions.

- After completion, acidic quenching is performed, followed by recrystallization from methanol to purify the product.

- This method yields the target diketone with high purity (>98%) and melting point around 47°C.

- Purification techniques include recrystallization and silica gel column chromatography using hexane/ethyl acetate (4:1) as eluent.

This approach emphasizes milder reaction conditions and ease of purification, suitable for laboratory-scale synthesis and research applications.

Summary Table of Preparation Methods

| Method No. | Synthetic Route Description | Key Reagents/Conditions | Yield/Notes | Application Scale |

|---|---|---|---|---|

| 1 | Multi-step synthesis via ethyl trifluoroacetate and Friedel-Crafts acylation | Ethyl trifluoroacetate, ethyl acetate, base, thionyl chloride, AlCl3, toluene, reflux | High yield (~93%) for final step; scalable | Industrial / Pharmaceutical |

| 2 | Base-catalyzed condensation of 4-methylacetophenone with ethyl trifluoroacetate | Sodium hydride or triethylamine, THF, 0–25°C, acidic quench | High purity (>98%), mild conditions | Laboratory / Research |

| 3 | Radical addition with alkenes in presence of Mn(III) acetate | Manganese(III) acetate, alkenes, radical conditions | Specialized; for functionalized derivatives | Research / Synthetic Organic Chemistry |

| 4 | Solvent-free condensation with aromatic diamines | Room temperature, no catalyst | Mild, selective condensation | Research / Functionalization |

Detailed Research Findings and Notes

Optimization of Step a in Method 1 : Using ethyl acetate both as reactant and solvent avoids additional solvents, making the process economical. The weight ratio of ethyl acetate to ethyl trifluoroacetate is critical for yield optimization, with 7–8 times preferred.

Purification : Recrystallization from methanol or ethanol is effective due to moderate solubility, with column chromatography on silica gel used for small-scale purification.

Structural Confirmation : Characterization techniques include Fourier-transform infrared spectroscopy (FT-IR) to detect carbonyl and trifluoromethyl groups, gas chromatography (GC) for purity, and melting point determination.

Reaction Conditions : Lower temperatures in base-catalyzed condensation reduce side reactions and decomposition, enhancing yield and purity.

Applications : The trifluoromethyl group significantly influences the compound’s reactivity, crucial for its role in celecoxib synthesis and other fluorination/acylation reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione?

- Methodology : The compound is synthesized via condensation reactions using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and substituted acetic acids. For example, reacting 2,4,5-trifluorophenylacetic acid with Meldrum’s acid in the presence of N,N-diisopropyl ethyl amine (DIPEA) and DMAP in dimethylacetamide (DMAc) yields the diketone intermediate. Subsequent cyclization with trifluoroacetic acid or coupling with heterocyclic amines (e.g., triazolo pyrazines) generates derivatives .

- Key Conditions : Reactions are performed under anhydrous conditions at 40–70°C, with yields optimized by controlling stoichiometry and temperature .

Q. How is this compound characterized in research settings?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm keto-enol tautomerism and substituent positions. For example, ¹H NMR in CD₃CN shows peaks at δ 7.23–7.07 (aromatic protons) and δ 4.91–3.78 (methylene groups adjacent to carbonyls) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 407.15 [M+H]⁺) validates molecular weight and purity .

- Chromatography : Flash column chromatography (e.g., 5% Et₂O/pentane) purifies derivatives .

Q. What precautions are necessary for handling this compound?

- Safety Protocols :

- Avoid exposure to heat/sparks (P210), as thermal decomposition may release toxic fluorinated gases .

- Use personal protective equipment (gloves, goggles) and work in a fume hood. Storage at –20°C in airtight containers prevents degradation .

Advanced Research Questions

Q. What reaction mechanisms govern its role in synthesizing fluorinated ketones?

- Mechanistic Insight : The compound undergoes a difluorination/fragmentation process using reagents like Selectfluor®. The trifluoromethyl group stabilizes intermediates, enabling selective C–F bond formation. For example, reacting 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione with difluorinating agents yields 2,2-difluoro-1-(4-methoxyphenyl)ethanone (82% yield) via radical or ionic pathways .

Q. How does it participate in radical addition reactions with alkenes?

- Experimental Design :

- Radical Initiators : Manganese(III) acetate dihydrate generates radicals from 1,3-dicarbonyl compounds. For example, adding this compound to alkenes (e.g., 1-phenyl-1-cyclopentene) forms trifluoromethylated dihydrofurans .

- Optimization : Freshly prepared alkenes and controlled reaction times (1–3 hours) minimize side reactions. Yields depend on the alkene’s electron-deficient nature .

Q. What challenges arise in scaling up its synthesis, and how are they addressed?

- Troubleshooting :

- Low Yields : Impurities from keto-enol tautomerism are mitigated by acid/base quenching (e.g., 5% NaHCO₃) and recrystallization in toluene .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves byproducts. For large-scale batches, activated carbon treatment in methanol improves purity (98.1% yield after filtration) .

Key Research Applications

- Heterocyclic Synthesis : Serves as a precursor for trifluoromethylated dihydrofurans and pyrazoles via cycloaddition .

- Fluorinated Building Blocks : Enables access to difluoromethyl ketones for medicinal chemistry .

- Coordination Chemistry : The β-diketone structure chelates metals (e.g., Mn³⁺), useful in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.